(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Overview
Description
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electronic effects, making it valuable in the design of novel compounds with enhanced stability and reactivity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
Medically, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. Their unique structure allows for selective interaction with biological targets, making them promising candidates for therapeutic development.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group contributes to improved chemical resistance and durability.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which are crucial for binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid: Similar structure but with the trifluoromethyl group in the para position, affecting its steric and electronic characteristics.
Uniqueness
The presence of the trifluoromethyl group in the meta position of the phenyl ring in (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid imparts unique electronic effects that enhance its stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.
Properties
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHNOGZIXICHOU-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363565 | |
Record name | (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228568-48-6 | |
Record name | (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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